molecular formula C12H17ClN2O4S B13409331 Tamsulosin Sulfonamide

Tamsulosin Sulfonamide

Cat. No.: B13409331
M. Wt: 320.79 g/mol
InChI Key: LPZCOSMQUFUZRC-MRVPVSSYSA-N
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Description

Tamsulosin Sulfonamide, chemically defined as (S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a high-purity chemical intermediate of significant interest in pharmaceutical research and development . This compound serves as a critical synthon and precursor in the synthesis of Tamsulosin, a potent and subtype-selective α1A-adrenergic receptor antagonist . Tamsulosin is a well-established therapeutic agent used for the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) . The pharmacological action of the parent drug involves blocking alpha-1 receptors, predominantly located in the prostate and bladder, leading to relaxation of smooth muscle tissue and decreased resistance to urinary flow . As a key building block in the synthesis of this active pharmaceutical ingredient (API), this compound is essential for analytical method development, method validation, and Quality Control (QC) applications, particularly in the context of Abbreviated New Drug Applications (ANDA) and commercial production . Research into the solid-state properties of this compound and its related forms is crucial, as polymorphism can significantly alter physical and chemical characteristics, including solubility and bioavailability, which are critical factors in drug formulation . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17ClN2O4S

Molecular Weight

320.79 g/mol

IUPAC Name

2-chloro-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H17ClN2O4S/c1-8(15-12(16)7-13)5-9-3-4-10(19-2)11(6-9)20(14,17)18/h3-4,6,8H,5,7H2,1-2H3,(H,15,16)(H2,14,17,18)/t8-/m1/s1

InChI Key

LPZCOSMQUFUZRC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl

Origin of Product

United States

Synthetic Chemistry and Chemical Transformations of Tamsulosin Sulfonamide

Retrosynthetic Strategies for Tamsulosin (B1681236) Sulfonamide

Retrosynthetic analysis of Tamsulosin, (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide, reveals several key disconnections that form the basis of most synthetic routes. The primary disconnection points are the C-N bonds of the secondary amine.

A common strategy involves disconnecting the bond between the chiral aminopropyl side chain and the 2-(2-ethoxyphenoxy)ethyl moiety. This leads to two key precursors: the chiral amine (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and an appropriate 2-(2-ethoxyphenoxy)ethyl electrophile, such as 2-(2-ethoxyphenoxy)ethyl bromide or mesylate. karlancer.com

A further disconnection of the chiral amine precursor at the C-N bond points to a ketone, 5-acetonyl-2-methoxybenzenesulfonamide, as a crucial starting material. karlancer.comresearchgate.net The stereocenter is then introduced via asymmetric reduction or reductive amination of this ketone. This approach is central to many synthetic efforts, as the synthesis and subsequent stereoselective functionalization of this ketone intermediate are critical steps.

Alternative strategies have also been explored. One such approach involves building the sulfonated aromatic ring onto a pre-existing chiral scaffold. For instance, synthesis can commence from an optically pure starting material like L-tyrosine, which already contains the required stereocenter. google.comepo.org This method avoids the need for a late-stage resolution or asymmetric synthesis step to set the stereocenter.

Stereoselective Synthesis of Tamsulosin Sulfonamide

The synthesis of the enantiomerically pure (R)-Tamsulosin is paramount, leading to extensive research into various stereoselective methods. nih.govijpsonline.com

Asymmetric synthesis aims to directly generate the desired (R)-amine intermediate with high enantiomeric excess (ee).

Use of Chiral Auxiliaries: An early and common approach involves the reductive amination of the key intermediate, 5-acetonyl-2-methoxybenzenesulfonamide, with a chiral amine like (R)-phenylethylamine. researchgate.net This reaction produces a mixture of diastereomers that can be separated by fractional crystallization. Subsequent hydrogenolysis removes the chiral auxiliary to yield the desired optically active amine. karlancer.com Another notable chiral auxiliary is (R)-tert-butylsulfinamide (Ellman's reagent). Condensation of this auxiliary with the ketone intermediate, followed by reduction, yields a sulfinyl amide with good diastereoselectivity. The chiral purity can be further enhanced to >99.5% through crystallization with dibenzoyl tartaric acid. researchgate.net

Asymmetric Hydrogenation: More modern approaches utilize transition metal-catalyzed asymmetric hydrogenation. Heterogeneous iridium complexes combined with chiral phosphoric acids have been shown to effectively catalyze the asymmetric hydrogenation of imines and the direct asymmetric reductive amination of ketones. researchgate.netresearchgate.net This method can produce various chiral amines, including precursors for Tamsulosin, in high yields and with high enantioselectivities. researchgate.net Ruthenium catalysts have also been successfully employed for the enantioselective hydrogenation of N-acetylamino phenyl acrylic acid derivatives, providing a pathway to the chiral intermediate of Tamsulosin. researchgate.net

Biocatalysis offers a powerful and highly selective alternative for synthesizing the chiral amine precursor. Several enzymatic strategies have been developed. rsc.orgnih.gov

Transaminases (ATAs): (R)-selective transaminases are particularly effective for the asymmetric synthesis of the chiral amine from the corresponding ketone (5-acetonyl-2-methoxybenzenesulfonamide). acs.org Enzymes from various sources, such as Arthrobacter sp. and Aspergillus terreus, have been screened. Under optimized conditions, these biocatalysts can achieve conversions above 90% with an enantiomeric excess greater than 99%. acs.org The resulting (R)-amine can then be directly converted to Tamsulosin. rsc.orgnih.gov

Alcohol Dehydrogenases (ADHs) and Lipases: Other chemoenzymatic routes have also been explored. One strategy involves the bioreduction of the ketone intermediate to a chiral alcohol using alcohol dehydrogenases. The resulting (S)-alcohol can be subsequently converted into the desired (R)-amine. rsc.org Another approach utilized a lipase-catalyzed kinetic resolution of the racemic amine precursor; however, this method resulted in low conversions and selectivities. rsc.orgnih.gov

Enzyme TypeSubstrateProductKey Findings
Transaminase (ATA)5-acetonyl-2-methoxybenzenesulfonamide(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamideHigh conversion (>90%) and excellent enantioselectivity (>99% ee). Direct route to the key chiral amine. rsc.orgacs.org
Alcohol Dehydrogenase (ADH)5-acetonyl-2-methoxybenzenesulfonamide(S)-5-(2-hydroxypropyl)-2-methoxybenzenesulfonamideProduces the chiral alcohol intermediate, which requires further conversion to the amine. rsc.orgnih.gov
LipaseRacemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamideKinetic ResolutionLow conversion and selectivity were observed for this approach. rsc.orgnih.gov

This method is a cornerstone of Tamsulosin synthesis and relies on the reaction of a ketone with a chiral amine to form diastereomers that can be separated. A widely used industrial process involves the reductive condensation of (4-methoxy-3-sulfamoylphenyl)acetone with a chiral benzylamine, such as R-(+)-α-methyl-benzylamine. karlancer.com The reaction is typically carried out by refluxing the reactants in methanol, followed by reduction with sodium borohydride. karlancer.com This creates a pair of diastereomeric secondary amines. The crucial step is the separation of these diastereomers, which is usually achieved through fractional crystallization. Once the desired diastereomer is isolated, the chiral auxiliary (the benzyl (B1604629) group) is removed via catalytic hydrogenation to yield the enantiopure primary amine intermediate. karlancer.com Reductive amination is a key C-N bond-forming reaction in the synthesis of numerous pharmaceuticals. nih.gov

Optical resolution is a classical yet effective method for obtaining enantiopure intermediates when a racemic synthesis is performed. This technique involves separating enantiomers by converting them into diastereomeric salts using a chiral resolving agent.

Resolution of Amine Intermediates: The racemic amine, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, can be resolved using chiral acids. Dibenzoyl-tartaric acid is particularly effective; reacting the racemic amine with (R,R)-dibenzoyl-tartaric acid allows for the crystallization of the desired diastereomeric salt, enriching the (R)-enantiomer. karlancer.comresearchgate.net After separation, the pure (R)-amine can be liberated by treatment with a base. While (D)-tartaric acid has also been used, it may require multiple crystallizations to achieve high optical purity. researchgate.net

Resolution of Tamsulosin: It is also possible to perform the resolution on the final racemic Tamsulosin molecule. Chiral sulfonic acids, such as (-)-camphor-10-sulfonic acid, have been successfully used. google.comgoogle.com This process involves forming diastereomeric sulfonate salts in a suitable solvent like methanol, followed by fractional crystallization to preferentially precipitate the (R)-Tamsulosin salt. google.comgoogle.com

Resolving AgentSubstrateKey Advantage
(R,R)-Dibenzoyl-tartaric acidRacemic Amine IntermediateEfficient separation of the desired (R)-amine diastereomeric salt. karlancer.comresearchgate.net
(-)-Camphor-10-sulfonic acidRacemic Tamsulosin BaseAllows for resolution at the final step of the synthesis. google.comgoogle.com
(R)-phenylethylamineKetone IntermediateActs as a chiral auxiliary in diastereoselective reductive amination. karlancer.comresearchgate.net

Development of Novel Synthetic Pathways for Tamsulosin and its Sulfonamide Derivatives

Continuous efforts to improve efficiency, reduce costs, and enhance the environmental profile of Tamsulosin synthesis have led to the development of new pathways.

Another development involves replacing halogenated intermediates to create a greener process. For example, instead of using 2-(2-ethoxyphenoxy)ethyl bromide for the final N-alkylation step, a novel key intermediate, (ether)benzoxy tosylate, can be used. google.com This avoids the generation of hazardous halogenated waste. The alkylation step itself has also been optimized. Using a weak base like magnesium oxide prevents undesired side reactions, such as alkylation on the sulfonamide nitrogen. karlancer.com

Furthermore, research has extended to the synthesis of Tamsulosin analogues to explore structure-activity relationships. nih.gov By modifying the 2-substituted phenoxyethylamino group, novel derivatives have been created. For instance, a benzyl analogue demonstrated a preferential antagonist profile for α1A-adrenoceptors over other subtypes, suggesting the potential for improved uroselectivity. nih.gov The synthesis of various novel sulfonamide derivatives continues to be an active area of research. mdpi.com

Application of Green Chemistry Principles in Tamsulosin Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.comjddhs.comtotalpharmaceuticaltopics.com These principles focus on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comtotalpharmaceuticaltopics.com In the context of Tamsulosin synthesis, these principles are applied to create more sustainable and efficient manufacturing routes.

Key green chemistry strategies employed in Tamsulosin synthesis include:

Biocatalysis: One of the most significant green advancements is the use of enzymes as catalysts. A novel process for (R)-tamsulosin synthesis utilizes a biocatalytic transamination step. acs.org This method employs (R)-selective transaminases to produce the key chiral amine intermediate with high conversion rates (over 90%) and excellent enantiomeric excess (>99%) acs.org. The use of biocatalysts, such as immobilized Escherichia coli whole cells overexpressing transaminases, replaces traditional chemical reductants and chiral resolving agents, thereby reducing waste and improving safety. acs.org

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives like water or bio-based solvents. jddhs.comrsc.org For instance, research has demonstrated facile and environmentally benign methods for synthesizing sulfonamides in aqueous media, which eliminates the need for organic bases and simplifies product isolation to simple filtration. rsc.org

Waste Reduction: The use of catalytic reactions, as opposed to stoichiometric reagents, is a core principle of green chemistry that significantly minimizes waste. dcatvci.org The biocatalytic approach in Tamsulosin synthesis is a prime example, as the enzymes can be recycled and reused. acs.org

The following table compares a conventional chemical reduction method with a green biocatalytic approach for the synthesis of the chiral amine intermediate in Tamsulosin production.

FeatureConventional Chemical MethodGreen Biocatalytic Method
Catalyst/Reagent Metal hydrides, chiral resolving agentsImmobilized (R)-selective transaminase
Solvent Organic solvents (e.g., Methanol, THF)Aqueous buffer
Enantiomeric Excess Variable, requires resolution steps>99% ee acs.org
Conversion Rate Often requires multiple steps for high yield>90% acs.org
Waste Generation Significant metal and chemical wasteMinimal, biodegradable waste
Safety Concerns Use of flammable solvents and reactive hydridesSafer, operates under mild conditions

Process Chemistry Innovations for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of Tamsulosin necessitates significant process chemistry innovations to ensure efficiency, consistency, and cost-effectiveness. matjournals.net Modern advancements focus on continuous manufacturing and process intensification. acs.orgmatjournals.net

Continuous Manufacturing (Flow Chemistry): A key innovation in Tamsulosin synthesis is the shift from traditional batch processing to continuous flow chemistry. acs.orgmatjournals.net For example, a continuous chlorosulfonation process was developed for a key intermediate. acs.org This method resulted in the isolation of the sulfonamide intermediate as a clean, white crystalline solid, whereas the batch process consistently yielded a less pure brown solid or dark oil. acs.org Continuous processing offers better control over reaction parameters, improved heat and mass transfer, enhanced safety, and higher throughput. dcatvci.orgmatjournals.net

Process Intensification: This involves developing methods that are more efficient and compact than traditional processes. In the synthesis of Tamsulosin, the covalent immobilization of the amine transaminase (ATA) catalyst onto beads is a form of process intensification. acs.org This allows for easier separation of the catalyst from the product, catalyst recycling, and integration into a continuous flow system, ultimately making the process more scalable and economical. acs.org

Process Analytical Technology (PAT): The implementation of PAT involves real-time monitoring and control of critical process parameters during manufacturing. matjournals.net This ensures consistent product quality, reduces the risk of batch failures, and optimizes the process for yield and purity. While not explicitly detailed for Tamsulosin in the provided context, PAT is a standard innovation in modern pharmaceutical manufacturing that would be applied to processes like continuous chlorosulfonation to monitor reaction completion and impurity formation in real-time. matjournals.net

The advantages of a continuous flow process over a traditional batch process for the chlorosulfonation step in Tamsulosin synthesis are summarized in the table below.

ParameterBatch ProcessContinuous Flow Process
Product Quality Inconsistent, often yields brown solid or dark oil acs.orgConsistent, yields a white crystalline solid acs.org
Safety Higher risk due to large volumes of reagentsImproved safety with smaller reaction volumes
Heat & Mass Transfer Limited, can lead to side reactionsExcellent control, improving selectivity
Scalability Difficult, requires larger reactorsEasier to scale up by running for longer times
Process Control Less precisePrecise control over temperature, pressure, and stoichiometry
Footprint Large reactors requiredSmaller, more compact equipment

These innovations in green chemistry and process development have led to a more sustainable and efficient industrial-scale synthesis of Tamsulosin, reflecting broader trends in the pharmaceutical manufacturing industry. matjournals.net

Analytical Chemistry and Solid State Characterization of Tamsulosin Sulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the definitive identification and structural analysis of complex organic molecules like tamsulosin (B1681236). These techniques probe the molecular structure at an atomic level, providing unambiguous confirmation of the compound's identity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tamsulosin Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insight into the molecular framework. For a molecule such as tamsulosin, ¹H and ¹³C NMR spectra are critical for confirming its complex structure. While specific, detailed spectral assignments for tamsulosin are not widely published in readily accessible literature, certificates of analysis for reference standards confirm that their NMR spectra are consistent with the known structure.

An analysis of the tamsulosin structure would be expected to yield a ¹H NMR spectrum showing distinct signals for aromatic protons, the methoxy (B1213986) group, the ethoxy group, and the various aliphatic protons in the side chain. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (coupling) would reveal the connectivity between adjacent protons. Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, confirming the carbon skeleton. Techniques like COSY, HSQC, and HMBC would be employed to establish the complete connectivity and definitively assign all proton and carbon signals, providing unequivocal structural verification.

Mass Spectrometry (MS and LC-MS/MS) for Tamsulosin and Metabolite Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating, identifying, and quantifying tamsulosin and its metabolites in various matrices.

Under positive electrospray ionization (ESI) conditions, tamsulosin typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 409.1. Tandem mass spectrometry (MS/MS) of this parent ion induces fragmentation, yielding characteristic product ions that are indicative of the tamsulosin structure. The major fragmentation pathways involve the cleavage of the C-O and C-N bonds in the side chain. This leads to the formation of key fragment ions, which are crucial for structural confirmation and for developing selective quantitative methods. The high sensitivity of LC-MS/MS allows for the detection and quantification of tamsulosin at very low concentrations, with lower limits of quantification (LLOQ) reported as low as 0.01 ng/mL in human plasma.

This technique is also pivotal in forced degradation studies, where it is used to identify and characterize degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis. By analyzing the fragmentation patterns of these degradants, their structures can be elucidated, providing critical information on the stability of the tamsulosin molecule.

Parent Ion [M+H]⁺ (m/z) Major Product Ions (m/z) Interpretation of Fragmentation Reference
409.1228Cleavage of the 2-(o-ethoxyphenoxy)-ethyl amine moiety.
409.1271Resulting from breakage of the C-O linkage.
409.1200Corresponds to the 2-methoxy-5-methyl benzene-sulfonamide moiety.
409.1148.6Loss of the sulfonamide group from the m/z 228 fragment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of tamsulosin provides direct evidence for the presence of its key structural components, particularly the sulfonamide group.

The analysis of a pure tamsulosin sample reveals specific absorption bands corresponding to the vibrations of its constituent bonds. These spectral data are instrumental in confirming the identity of the bulk drug and can be used in compatibility studies with pharmaceutical excipients, where shifts in peak position or the appearance of new peaks might indicate a chemical interaction.

Functional Group Characteristic Vibration Absorption Frequency (cm⁻¹) Reference
Amine (N-H)Stretching3352, 3305
Amine (N-H)Bending1585
Sulfonamide (S=O)Asymmetric Stretching1334
Sulfonamide (S=O)Symmetric Stretching1159
Ether (C-O)Asymmetric Stretching1215
Ether (C-O)Symmetric Stretching1043
Aromatic C-HStretching3082
Aliphatic C-HStretching2981

Chromatographic Methodologies for Purity Profiling and Quantification

Chromatographic techniques are essential for separating tamsulosin from its impurities, degradation products, and other components in pharmaceutical formulations and biological samples. These methods provide the high resolution and sensitivity required for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation for Tamsulosin Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of tamsulosin. Numerous methods have been developed and validated for the determination of tamsulosin in bulk drug and pharmaceutical dosage forms, demonstrating the technique's robustness and reliability.

These methods typically employ a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at wavelengths around 225 nm or 280 nm. Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. These stability-indicating HPLC methods are capable of effectively separating the active tamsulosin peak from its degradation products, making them suitable for routine quality control and stability studies.

Chromatographic Conditions Method 1 Method 2 Method 3
Column Microbondapak C18 (250 cm x 4.6 mm, 5 µm)Ace5-C18 (250 x 4.6 mm, 5 µm)Kromasil C-18 (250mm x 4.6mm, 5µm)
Mobile Phase Methanol:Phosphate Buffer (pH 7.8) (80:20 v/v)Methanol:Water (70:30 v/v)Buffer:Acetonitrile (pH 2.0) (65:35 v/v)
Flow Rate 1 mL/minNot Specified1 ml/min
Detection (UV) 230 nm280 nm225 nm
Linearity Range 5-250 µg/mLNot Specified0.0192-0.0512 µg/mL
LOD 0.215 µg/mLNot SpecifiedNot Specified
LOQ 0.739 µg/mLNot SpecifiedNot Specified
Reference

High-Performance Thin-Layer Chromatography (HPTLC) Applications in Tamsulosin Studies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and higher-throughput alternative to HPLC for the quantification of tamsulosin. This technique involves spotting the sample on a high-performance plate (e.g., silica (B1680970) gel 60F254) which is then developed in a chamber containing a suitable mobile phase.

For tamsulosin, various solvent systems have been developed to achieve good separation and compact spots. Quantification is performed by scanning the plates with a densitometer at a specific wavelength. HPTLC methods have been validated according to ICH guidelines and have been successfully applied for the determination of tamsulosin in bulk and tablet formulations, as well as in stability studies.

Stationary Phase Mobile Phase Rf Value Detection (UV) Linearity Range LOD LOQ Reference
Silica gel 60F254Toluene:Methanol:Triethylamine (3.5:1.2:0.2 v/v)0.52 ± 0.02280 nm400–2400 ng/spot20.49 ng/spot62.10 ng/spot
Silica gel 60F254Acetonitrile:Methanol:Dichloromethane (2.0:1.0:2.0 v/v/v)0.27 ± 0.02Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Silica gel 60 F254Ethyl acetate:Methanol:Ammonia (6:4:0.05, v/v)Not Specified224 nm0.1–0.7 µ g/band Not SpecifiedNot Specified

Polymorphism and Solid-State Properties of Tamsulosin Sulfonamide

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. Tamsulosin, in its solid form, exhibits polymorphism, the ability to exist in multiple crystalline structures. These different forms, or polymorphs, possess the same chemical composition but differ in their physical properties. The characterization of these polymorphs is essential for ensuring consistent quality and therapeutic efficacy of the final drug product.

X-ray Diffraction (XRD) for Crystalline Form Identification and Structure

X-ray Diffraction (XRD) is a primary technique for the solid-state characterization of pharmaceutical compounds, providing definitive proof of a specific crystalline form. For tamsulosin, XRD has been instrumental in identifying and differentiating its various polymorphic forms.

The crystal structure of tamsulosin hydrochloride has been elucidated using synchrotron X-ray powder diffraction data. researcher.lifecambridge.orgsci-hub.se The compound crystallizes in the monoclinic space group P21. researcher.lifecambridge.orgsci-hub.se The analysis reveals a structure where two arene rings are linked by a carbon chain. researcher.lifecambridge.orgsci-hub.se The crystal packing is characterized by two distinct slabs of tamsulosin hydrochloride molecules arranged perpendicular to the c-axis. researcher.lifecambridge.orgsci-hub.se Intermolecular interactions, particularly hydrogen bonds, are crucial in stabilizing the crystal lattice. The protonated nitrogen atoms form strong hydrogen bonds with chloride anions, linking the cations and anions into columns. researcher.lifecambridge.orgsci-hub.seresearchgate.net Additionally, the sulfonamide group participates in hydrogen bonding; one of its hydrogen atoms bonds to a chloride anion, while the other forms bifurcated hydrogen bonds with two ether oxygen atoms. researcher.lifecambridge.orgsci-hub.seresearchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P21
a 7.62988(2) Å
b 9.27652(2) Å
c 31.84996(12) Å
β 93.2221(2)°
Volume 2250.734(7) ų
Z 4

Table 1: Crystallographic Data for Tamsulosin Hydrochloride. researcher.lifecambridge.orgsci-hub.se

Research has also identified distinct polymorphic forms of (R)-(-)-tamsulosin, designated as Form I and Form II, each with a unique powder XRD pattern. google.comgoogle.com The differentiation between these forms is based on the characteristic positions of their diffraction peaks at specific 2θ angles. google.comgoogle.com An amorphous form, which lacks a long-range ordered crystalline structure, has also been characterized and is distinguished by the absence of sharp diffraction peaks in its X-ray powder diffractogram. epo.org

Polymorphic FormCharacteristic 2θ Diffraction Peaks
Form I 10.32, 11.08, 12.66, 14.46, 15.08, 17.12, 17.88, 22.36, 24.28
Form II 11.32, 13.56, 15.32, 17.18, 18.62, 19.58, 21.54, 22.80, 24.58
Crystalline HCl Salt 11.0, 14.5, 15.2, 15.7, 16.7, 17.5, 19.2, 20.8, 22.3, 23.0, 23.5, 24.3, 25.2

Table 2: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Tamsulosin Polymorphs. google.comgoogle.comepo.org

Thermal Analysis (Differential Scanning Calorimetry and Thermal Gravimetric Analysis) for Polymorphic Transition and Stability

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA), are essential for studying the thermal behavior, stability, and polymorphic transitions of pharmaceutical solids. nih.govmdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govshimadzu.com It is widely used to detect melting points, glass transitions, and solid-solid phase transitions, which are characteristic for different polymorphs. shimadzu.comtainstruments.com For tamsulosin, DSC has been used to characterize its polymorphic forms. For example, Form I of (R)-(-)-tamsulosin exhibits a characteristic endothermic peak between 110-120 °C. google.comgoogle.com The crystalline hydrochloride salt shows a distinct endothermic melting peak at approximately 230 °C. epo.org Such analyses are critical as a less stable polymorph might transform into a more stable form upon heating, a phenomenon that can be observed as an exothermic event (crystallization) followed by an endothermic event (melting) in a DSC thermogram. shimadzu.comtainstruments.com

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of a compound. TGA studies on tamsulosin hydrochloride indicate that the compound is thermally stable up to 151°C. dergipark.org.tr Beyond this temperature, it undergoes decomposition, which completes at approximately 797°C, leaving a residual amount. dergipark.org.tr When analyzing binary mixtures of tamsulosin with various pharmaceutical excipients, TGA helps to identify potential incompatibilities by observing shifts in the decomposition temperatures. dergipark.org.tr For instance, the final decomposition temperature of binary mixtures of tamsulosin ranged from 715°C to 799°C, indicating varying levels of thermal stability depending on the excipient used. dergipark.org.tr

Analytical TechniqueObservationInterpretation
DSC Endothermic peak at 235.57°CMelting of pure Tamsulosin HCl dergipark.org.tr
DSC Endothermic peak at 110-120°CCharacteristic peak for Form I of (R)-(-)-tamsulosin google.comgoogle.com
TGA Stable up to 151°COnset of thermal decomposition for pure Tamsulosin HCl dergipark.org.tr
TGA Final decomposition at 797°CCompletion of thermal decomposition for pure Tamsulosin HCl dergipark.org.tr

Table 3: Summary of Thermal Analysis Findings for Tamsulosin.

Impurity Identification and Related Substances Analysis

The identification and quantification of impurities and related substances are critical aspects of pharmaceutical quality control. For tamsulosin, various analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed and validated to ensure the purity of the bulk drug and its formulations. ijpsonline.comresearchgate.net

Stress testing of tamsulosin under conditions of oxidation, photolysis, acid, and base hydrolysis helps to identify potential degradation products. ijpsonline.com Significant degradation has been observed under oxidative and photolytic stress. ijpsonline.com The related substances are typically identified using techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), which provides information on the molecular weight and fragmentation patterns of the impurities. ijpsonline.comijpsonline.com

One key related substance is Impurity H, also known as desulfonamide Tamsulosin HCl (TSH). ijpsonline.comijpsonline.comresearchgate.net This impurity is formed by the loss of the sulfonamide group from the parent molecule. ijpsonline.comijpsonline.com Other identified impurities include those resulting from modifications to the main structure, such as 2-methoxyl substituted TSH (Impurity D). ijpsonline.comresearchgate.net

Validated HPLC methods for the analysis of these related substances are specific and sensitive. ijpsonline.com The methods are validated according to International Council on Harmonisation (ICH) guidelines for parameters such as specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy. ijpsonline.comijpsonline.com

ParameterFinding
Analytical Method HPLC with UV detection, LC-MS/MS
Key Impurities Impurity H (desulfonamide TSH), Impurity D (2-methoxyl substituted TSH) ijpsonline.comijpsonline.comresearchgate.net
Degradation Pathways Significant degradation under oxidative and photolytic stress ijpsonline.com
LOD 0.039 µg/mL (for Tamsulosin by a specific UPLC method) researchgate.net
LOQ 0.120 µg/mL (for Tamsulosin by a specific UPLC method) researchgate.net

Table 4: Summary of Impurity Analysis for Tamsulosin.

Electroanalytical Methods for Tamsulosin Determination

Electroanalytical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the determination of pharmaceutical compounds. scispace.comsciepub.com The electrochemical behavior of tamsulosin has been investigated using various voltammetric techniques at a glassy carbon electrode. nih.gov

Techniques such as cyclic voltammetry, linear sweep voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been applied. nih.gov Studies show that tamsulosin undergoes an irreversible oxidation process. nih.gov The primary oxidation step is associated with the methoxy group present on the phenyl ring of the molecule. nih.gov

Both DPV and SWV have been developed into validated methods for the quantitative determination of tamsulosin in pharmaceutical dosage forms. nih.gov These methods demonstrate good linearity over a specific concentration range and have low detection limits, making them suitable for quality control applications. nih.gov Other electroanalytical techniques, such as conductometry, have also been explored for the determination of tamsulosin, based on its ability to form precipitates with certain reagents. sciepub.com

TechniqueLinear RangeLimit of Detection (LOD)
Differential Pulse Voltammetry (DPV) 2 x 10⁻⁶ to 4 x 10⁻⁴ M3.34 x 10⁻⁷ M
Square Wave Voltammetry (SWV) 2 x 10⁻⁶ to 4 x 10⁻⁴ M2.45 x 10⁻⁷ M

Table 5: Performance of Voltammetric Methods for Tamsulosin Determination. nih.gov

Molecular Pharmacology and Receptor Interaction Studies

Alpha-1 Adrenoceptor Subtype Selectivity and Affinity of Tamsulosin (B1681236)

Tamsulosin exhibits a distinct selectivity profile for the three subtypes of alpha-1 adrenoceptors: α1A, α1B, and α1D. This selectivity is crucial to its therapeutic effects. The human prostate, a primary target for tamsulosin, predominantly expresses the α1A subtype, accounting for approximately 70% of the alpha-1 receptors in this tissue droracle.ai.

Differential Binding to Alpha-1A, Alpha-1B, and Alpha-1D Adrenoceptors

Research has consistently demonstrated that tamsulosin possesses a higher affinity for the α1A and α1D adrenoceptor subtypes compared to the α1B subtype. Functional studies have shown a selectivity order of α1D ≥ α1A > α1B nih.gov. This preferential binding is a key factor in its clinical efficacy.

Radioligand binding studies using cloned human α1-adrenoceptor subtypes have provided quantitative data on tamsulosin's affinity. Competition binding experiments revealed that tamsulosin competitively inhibits [3H]prazosin binding with pKi values of 10.38 for α1A, 9.33 for α1B, and 9.85 for α1D adrenoceptors researchgate.net. This indicates an approximately 11-fold and 3.4-fold higher affinity for the human α1A-adrenoceptor over the α1B- and α1D-adrenoceptors, respectively researchgate.net.

Another study confirmed the rank order of affinity as α1a = α1d > α1b nih.govdrugbank.com. In functional assays, tamsulosin acted as a competitive antagonist at the α1D-adrenoceptors of the rat aorta with a high affinity (pKB = 10.1) and at the α1B-adrenoceptor of the rat spleen with a lower affinity (pKB = 8.9-9.2) nih.gov. In the human prostate, it behaved as a competitive antagonist with a high affinity (pKB = 10.0), which was significantly greater than its affinity for the α1B-adrenoceptor nih.gov.

The affinity of tamsulosin for the α1A-adrenoceptor is notably higher than that of many other α1-adrenoceptor antagonists, including silodosin, prazosin, 5-methylurapidil, terazosin, alfuzosin, and naftopidil (B1677906) researchgate.net.

Binding Affinities (pKi/pKB) of Tamsulosin for Alpha-1 Adrenoceptor Subtypes
Receptor SubtypepKi/pKB ValueReference Tissue/SystemCitation
α1A10.38 (pKi)Human cloned α1A-adrenoceptors researchgate.net
α1B9.33 (pKi)Human cloned α1B-adrenoceptors researchgate.net
α1D9.85 (pKi)Human cloned α1D-adrenoceptors researchgate.net
α1D10.1 (pKB)Rat aorta nih.gov
α1B8.9-9.2 (pKB)Rat spleen nih.gov
α1 (Prostate)10.0 (pKB)Human prostate nih.gov

Ligand-Receptor Binding Kinetics and Saturation Analysis

Saturation-binding isotherms using [3H]tamsulosin have been employed to determine the dissociation constant (Kd) of the compound at cloned α1-AR subtypes. These studies have shown that [3H]tamsulosin binds to these subtypes with a rank order of affinity of α1a ≈ α1d > α1b nih.govdrugbank.comresearchgate.netresearchgate.net. The Kd values obtained from these experiments further quantify the higher affinity of tamsulosin for the α1A and α1D subtypes over the α1B subtype researchgate.netnih.gov.

Kinetic studies have revealed that the slow dissociation of [3H]tamsulosin from the α1A-adrenoceptor may contribute to its selectivity over the α1B-adrenoceptor subtype researchgate.net. Specifically, [3H]tamsulosin dissociates more slowly from the α1A-adrenoceptor compared to the α1B- and α1D-adrenoceptors, with a dissociation rank order of α1B > α1D > α1A researchgate.net.

Structural Basis of Tamsulosin-Receptor Interactions

The interaction between tamsulosin and its target receptors has been investigated through computational and structural biology approaches, providing insights into the molecular basis of its binding and selectivity.

Molecular Modeling and Docking Studies with Alpha-1 Adrenoceptors

Molecular modeling and docking simulations have been utilized to predict the binding mode of tamsulosin within the α1A-adrenoceptor. In these simulations, tamsulosin is observed to bind in a vertical orientation within the binding pocket, with its ethoxyphenoxy group extending into the transmembrane region and the 2-methoxy-benzenesulfonamide portion interacting with exosites and distal regions of the receptor mdpi.com.

Functional Group Contributions to Receptor Binding, including the Sulfonamide Nitrogen

The specific chemical moieties of the tamsulosin molecule play distinct roles in its interaction with alpha-1 adrenoceptors. Molecular modeling studies have suggested that the ethylamine (B1201723) nitrogen, the sulfonamide nitrogen, and the methoxy (B1213986) oxygen of the benzene (B151609) ring are key functional groups that interact with α1A, α1B, and α1D adrenoceptors researchgate.net.

Docking studies with the α1A-adrenoceptor have identified several key contacts mdpi.com:

The ethyl-aminopropyl backbone interacts with Trp-102, Asp-106, Ile-178, and Phe-312. The protonated amine of this backbone likely forms interactions with Asp-106 and Phe-312.

The ethoxyphenoxy group forms contacts with Ala-103 and Val-107.

The sulfonamide group establishes contact with Gln-177.

The 2-methoxybenzene portion interacts with Lys-309.

The sulfonamide nitrogen, in particular, has been proposed to interact with the α1D adrenoceptor. This interaction is thought to be facilitated by the more acidic nature of the sulfonamide and the longer bond lengths of the C–S and S–N bonds, which may allow for favorable binding to the α1D subtype researchgate.net.

Functional Group Interactions of Tamsulosin with the α1A-Adrenoceptor
Functional GroupInteracting ResiduesCitation
Ethyl-aminopropyl backboneTrp-102, Asp-106, Ile-178, Phe-312 mdpi.com
Ethoxyphenoxy groupAla-103, Val-107 mdpi.com
Sulfonamide groupGln-177 mdpi.com
2-methoxybenzeneLys-309 mdpi.com

Cryo-Electron Microscopy (Cryo-EM) for Tamsulosin-Protein Complex Elucidation (e.g., TMEM16A)

While the primary target of tamsulosin is the alpha-1 adrenoceptor family, recent structural studies have revealed its interaction with other proteins. High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structure of tamsulosin in complex with TMEM16A, a calcium-activated chloride channel pdbj.orgrcsb.orgpnas.org.

The cryo-EM structure, resolved at 2.93 Å, shows that tamsulosin binds to a previously unidentified allosteric pocket within the extracellular domain of TMEM16A pdbj.orgpnas.org. This binding site is located within the loops connecting the transmembrane spirals (α1-α2, α5-α6, and α9-α10 loops) pnas.orgebi.ac.uk. The binding of tamsulosin stabilizes a transient pre-open conformation of the channel, which is activated by calcium ions but maintains a closed pore, thereby inhibiting chloride ion permeation pdbj.orgpnas.org. Computational and functional experiments have validated this binding site, highlighting the crucial roles of residues R605 and E624 on the α5-α6 loop in modulating tamsulosin binding and the activity of the pore pdbj.orgebi.ac.uk. This interaction with TMEM16A reveals a novel mechanism of action for tamsulosin beyond its well-established role as an alpha-1 adrenoceptor antagonist.

Investigation of Non-Adrenoceptor Interactions of Tamsulosin Sulfonamide

While the primary therapeutic action of tamsulosin is attributed to its antagonism of α1A- and α1D-adrenoceptors, research has uncovered that the compound and its sulfonamide moiety engage in significant interactions with other molecular targets. nih.gov These non-adrenoceptor activities are crucial for a comprehensive understanding of its pharmacological profile. The methoxybenzenesulfonamide portion of the molecule, in particular, has been identified as a key structural feature in these alternative interactions.

Allosteric Binding to Calcium-Activated Chloride Channels (TMEM16A)

Recent high-resolution cryo-electron microscopy studies have revealed that tamsulosin acts as an inhibitor of the calcium-activated chloride channel TMEM16A through a novel allosteric mechanism. Tamsulosin binds to a pocket within the extracellular loop region of the channel, a site distinct from the ion conduction pore. The methoxybenzenesulfonamide group of tamsulosin is critical for this interaction, forming polar contacts with specific amino acid residues (G608, Y613, and E624) in the channel's extracellular domain.

This binding acts as a "wedge," inducing conformational changes in the extracellular loops that connect the transmembrane helices. The pressure from this binding is transmitted to the pore-lining helices, stabilizing the channel in a closed-pore state despite the presence of activating calcium ions. This allosteric inhibition effectively prevents the permeation of chloride ions through the channel. This mechanism highlights a significant non-adrenoceptor action directly linked to the sulfonamide structure of the compound.

Interactions with Other Receptor Systems (e.g., 5HT1A, D3 Receptors)

Beyond ion channels, the parent compound tamsulosin has been shown to possess affinity for other receptor systems, notably the serotonin (B10506) 5-HT1A receptor. Functional studies have demonstrated that tamsulosin can antagonize responses mediated by 5-hydroxytryptamine (5-HT). nih.gov This suggests that some of the compound's effects may be mediated through the serotonergic system. While specific binding affinity data for the this compound metabolite at these receptors is not extensively documented in the literature, the affinity of the parent compound provides important context for its potential off-target activities.

Interactions with the dopamine (B1211576) D3 receptor are less characterized. Although some multi-receptor binding screens include D3 receptors, significant affinity for tamsulosin has not been consistently reported, indicating this may be a weaker interaction compared to its effects on 5-HT1A receptors.

Below is a data table summarizing the known binding affinities for the parent compound, tamsulosin, at these non-adrenoceptor sites.

CompoundReceptor TargetBinding Affinity (pKB)Reference
Tamsulosin5-HT (functional antagonism)Reduces maximal response at 10 nM nih.gov
TamsulosinD3 ReceptorNot consistently reportedN/A

Post-Receptor Signaling Mechanisms and Intracellular Pathways

The binding of this compound to its various molecular targets initiates distinct downstream signaling cascades. These pathways differ significantly from the canonical Gq/11 protein inhibition associated with its primary α1-adrenoceptor antagonism.

The allosteric inhibition of the TMEM16A channel represents a direct, non-GPCR-mediated signaling mechanism. By physically occluding the chloride ion pore, the compound directly modulates cellular membrane potential and ion homeostasis. This action can influence a range of physiological processes, such as smooth muscle contraction and neuronal excitability, entirely independent of second messenger systems.

In cases where this compound interacts with G protein-coupled receptors like 5-HT1A, it would modulate different intracellular pathways. The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gi/o). Antagonism at this receptor would prevent the inhibition of adenylyl cyclase, thereby blocking the agonist-induced decrease in cyclic AMP (cAMP) levels. This, in turn, would affect the activity of downstream effectors such as protein kinase A (PKA) and the phosphorylation state of numerous intracellular proteins. Similarly, D3 receptors are also Gi/o-coupled, and any antagonist activity at these sites would likewise interfere with the inhibition of adenylyl cyclase.

Structure Activity Relationship Sar and Rational Design of Tamsulosin Analogues

Systematic Modification of Tamsulosin (B1681236) Sulfonamide Scaffold

The tamsulosin molecule is characterized by a methoxybenzene sulfonamide head, a chiral aminopropyl linker, and a 2-ethoxyphenoxyethyl tail. Systematic modifications of this scaffold have been pivotal in understanding the structural requirements for potent and selective α1-adrenoceptor antagonism.

Researchers have synthesized and pharmacologically evaluated a series of homochiral analogues of tamsulosin, focusing on modifications within the 2-substituted phenoxyethylamino group. These alterations are designed to probe the influence of this part of the molecule on the affinity profile for α1-adrenoceptor subtypes. One notable modification involves the replacement of the 2-ethoxyphenoxyethyl moiety with other groups to assess the impact on receptor binding and functional activity.

For instance, the synthesis of analogues where the ether linkage or the ethoxy group is altered has been a key area of investigation. The goal of these systematic modifications is to identify novel compounds that may offer an improved therapeutic profile compared to the parent drug, tamsulosin. The findings from these studies contribute to a deeper understanding of the molecular interactions between the ligand and the receptor, guiding future drug design efforts.

Influence of Substituents on Alpha-1 Adrenoceptor Subtype Selectivity

Tamsulosin exhibits a notable selectivity for the α1A and α1D-adrenoceptor subtypes over the α1B subtype. This selectivity is a key factor in its clinical efficacy and is largely attributed to the specific chemical features of the molecule. Approximately 70% of the alpha-1 receptors in the human prostate are of the α1A subtype, which are primarily responsible for prostatic smooth muscle contraction.

Studies on tamsulosin analogues have revealed that even minor changes to the substituent groups can significantly alter the selectivity profile. For example, a benzyl (B1604629) analogue of tamsulosin demonstrated a preferential antagonist profile for α1A-adrenoceptors over α1D- and α1B-adrenoceptors, with a 12-fold higher potency at α1A-adrenoceptors compared to the α1B subtype. This suggests that the nature of the aromatic ring and the linker in the tail region of the molecule plays a crucial role in determining subtype selectivity.

Compoundα1A Affinityα1B Affinityα1D AffinitySelectivity Profile
TamsulosinHighLowHighα1A ≈ α1D > α1B
Benzyl AnalogueHighLowerModerateα1A > α1D > α1B
TerazosinNon-selectiveNon-selectiveNon-selectiveα1b = α1d > α1a (slight)
DoxazosinNon-selectiveNon-selectiveNon-selectiveNon-selective
AlfuzosinNon-selectiveNon-selectiveNon-selectiveNon-selective
PrazosinNon-selectiveNon-selectiveNon-selectiveNon-selective
5-Methyl-urapidilHighLowModerateα1A > α1D > α1B

Stereochemical Requirements for Enhanced Activity and Selectivity

The biological activity of tamsulosin is highly dependent on its stereochemistry. The molecule possesses a chiral center in the aminopropyl linker, and the (R)-(-)-isomer is the biologically active enantiomer. This stereospecificity highlights the importance of a precise three-dimensional arrangement of the functional groups for effective binding to the α1-adrenoceptors.

The (R)-enantiomer's superior activity suggests that the spatial orientation of the aminopropyl group and the adjacent moieties is critical for optimal interaction with the receptor's binding pocket. The inactive S-(+)-isomer does not undergo bioconversion to the active (R)-(-)-isomer in the body.

The stereochemical configuration influences not only the potency but also the selectivity of the compound. Maintaining the (R)-configuration is a fundamental requirement in the design of new tamsulosin analogues to ensure high affinity and the desired pharmacological profile. Any modification to the scaffold must, therefore, consider the preservation of this critical stereochemical feature.

Computational Chemistry Approaches in SAR, including QSAR and 3D-QSAR

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to explore the SAR of compounds like tamsulosin. Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity.

These approaches are utilized to predict the activity of novel compounds and to guide the design of more potent and selective analogues. In the context of tamsulosin, QSAR studies can correlate various physicochemical properties of its analogues with their α1-adrenoceptor subtype affinities. These properties can include electronic, steric, and hydrophobic parameters.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by analyzing the steric and electrostatic fields surrounding the molecules. These models can generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. By aligning a series of tamsulosin analogues and analyzing their 3D properties, researchers can gain insights into the key structural features required for optimal receptor interaction, thereby facilitating the rational design of new drug candidates.

Rational Design of Uroselective Alpha-1 Adrenoceptor Antagonists

The primary goal in the development of tamsulosin analogues is to achieve enhanced uroselectivity, which refers to a greater effect on the smooth muscle of the lower urinary tract with minimal impact on the cardiovascular system. Tamsulosin's uroselectivity is attributed to its high affinity for the α1A-adrenoceptors, which are predominant in the prostate.

The rational design of new uroselective antagonists builds upon the SAR data obtained from systematic modifications and computational studies. The aim is to design molecules that exhibit even greater selectivity for the α1A subtype over the α1B subtype, which is more prevalent in blood vessels.

One strategy in the rational design process is to develop multitarget compounds that not only block α1A-adrenoceptors but may also interact with other relevant targets to provide additional therapeutic benefits. The design of such compounds is guided by a thorough understanding of the pharmacodynamic and pharmacokinetic properties required for optimal uroselectivity. The ultimate objective is to create new therapies that are more effective and have a better side-effect profile than existing treatments.

Preclinical Pharmacokinetic and Mechanistic Pharmacodynamic Research

In Vitro Metabolic Stability and Biotransformation

The biotransformation of tamsulosin (B1681236) has been extensively studied in vitro, primarily using human liver microsomes, to elucidate its metabolic pathways and stability. These studies are crucial for understanding the compound's disposition in vivo. Tamsulosin is significantly metabolized, with less than 10% of a dose being excreted as the unchanged parent compound in urine.

Role of Cytochrome P450 Isozymes (CYP3A4, CYP2D6) in Tamsulosin Metabolism

In vitro studies with human liver microsomes have definitively identified the cytochrome P450 (CYP) system as the primary driver of tamsulosin metabolism. nih.gov Specifically, two isozymes, CYP3A4 and CYP2D6, play dominant roles. nih.gov

The metabolic processes are distributed between these two enzymes:

CYP3A4 is principally responsible for two major metabolic reactions: the O-deethylation of the ethoxyphenoxy group, leading to the M-1 metabolite, and the oxidative deamination of the amine side chain to form the AM-1 metabolite.

CYP2D6 mediates the hydroxylation of the benzene (B151609) ring (m-position) to produce the M-3 metabolite and the O-demethylation of the methoxybenzene group to form the M-4 metabolite.

While CYP3A4 and CYP2D6 are the main contributors, minor involvement of other CYP isoenzymes cannot be completely excluded. criver.com The significant roles of these enzymes mean that genetic variations (polymorphisms) in CYP2D6 or co-administration of drugs that inhibit CYP3A4 or CYP2D6 can alter tamsulosin's pharmacokinetic profile. nih.gov

Characterization of Major and Minor Metabolites

Incubation of radiolabeled tamsulosin with human liver microsomes results in the formation of several metabolites. criver.com The primary metabolites identified correspond to those found in human urine.

The major and minor metabolites resulting from Phase I metabolism are:

M-1 (O-deethylated metabolite): A major metabolite formed via CYP3A4.

AM-1 (o-ethoxyphenoxy acetic acid): Another major metabolite, also formed via CYP3A4. criver.com

M-3 (m-hydroxylated metabolite): A significant metabolite produced by CYP2D6 catalysis. criver.com

M-4 (O-demethylated metabolite): A metabolite formed through the action of CYP2D6. criver.com

M-2: An additional hydroxylated metabolite, formed by an as-yet-unidentified enzyme.

The table below summarizes the key metabolites and the enzymes responsible for their formation.

Metabolite IDName / DescriptionFormation PathwayPrimary Enzyme(s)
M-1 O-deethylated metaboliteDeethylationCYP3A4
AM-1 o-ethoxyphenoxy acetic acidOxidative deaminationCYP3A4
M-3 m-hydroxylated metaboliteHydroxylationCYP2D6
M-4 O-demethylated metaboliteDemethylationCYP2D6
M-2 Hydroxylated metaboliteHydroxylationUnknown

Conjugation Pathways: Glucuronidation and Sulfate (B86663) Conjugation

Following their formation through Phase I metabolism, the metabolites of tamsulosin undergo extensive Phase II conjugation reactions before excretion. These conjugation pathways significantly increase the water solubility of the metabolites, facilitating their renal elimination. The primary conjugation pathways identified are glucuronidation and sulfate conjugation.

Glucuronidation: The M-1, M-2, M-3, and M-4 metabolites are all substrates for conjugation with glucuronic acid.

Sulfate Conjugation: The M-1 and M-3 metabolites can also undergo sulfate conjugation.

These extensive conjugation processes ensure that the metabolites are efficiently cleared from the body.

In Vitro Enzyme Inhibition and Induction Studies

In vitro enzyme interaction studies for tamsulosin have primarily focused on its role as a substrate for CYP enzymes and the impact of known inhibitors on its metabolism, rather than its potential to be a perpetrator of enzyme inhibition or induction.

Studies using potent and selective inhibitors of specific CYP isozymes have been instrumental in confirming the metabolic pathways of tamsulosin.

Inhibition of CYP3A4: The use of ketoconazole, a strong inhibitor of CYP3A4, resulted in a significant inhibition of the formation of the AM-1 metabolite and a reduction in M-1 formation by approximately 60% in human liver microsomes. criver.com This demonstrates the high dependence of these pathways on CYP3A4 activity.

Inhibition of CYP2D6: The formation of metabolites M-3 and M-4 was markedly inhibited by the presence of quinidine (B1679956) and sparteine, which are known inhibitors of CYP2D6. criver.com

These findings underscore the potential for drug-drug interactions when tamsulosin is co-administered with strong inhibitors of either CYP3A4 or CYP2D6. Currently, preclinical in vitro data characterizing tamsulosin itself as a direct or metabolism-dependent inhibitor or as an inducer of CYP450 enzymes are not widely reported in the literature. The focus remains on tamsulosin as a victim of metabolic inhibition.

Mechanistic Pharmacodynamic Studies in Preclinical Models

Preclinical pharmacodynamic research has focused on characterizing the interaction of tamsulosin with its molecular targets, the α1-adrenoceptors, to understand its mechanism of action and receptor subtype selectivity.

Receptor Occupancy and Antagonist Efficacy in Isolated Tissues (e.g., prostate, aorta, spleen)

Tamsulosin is an α1-adrenoceptor antagonist with a distinct selectivity profile for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov The distribution of these subtypes varies across different tissues. The α1A subtype is predominant in the human prostate (approximately 70%), while the α1B subtype is more common in blood vessels like the aorta and in the spleen, and the α1D subtype is also found in the aorta. nih.govclinpgx.org

In vitro functional studies and receptor binding assays using isolated tissues from preclinical models have quantified the antagonist efficacy and affinity of tamsulosin.

High Affinity for α1A and α1D Receptors: Tamsulosin demonstrates high affinity for the α1D-adrenoceptors found in the rat aorta, where it acts as a competitive antagonist. nih.govfda.gov It also shows high affinity for the α1A-adrenoceptors, which are functionally dominant in the human prostate. nih.gov

Lower Affinity for α1B Receptors: In contrast, tamsulosin has a significantly lower affinity for the α1B-adrenoceptor subtype present in tissues such as the rat spleen. nih.govfda.gov

Receptor Occupancy: Ex vivo studies in rats following oral administration of tamsulosin showed a rapid and sustained occupancy of α1-adrenoceptors in the prostate. bioivt.com This occupancy correlated with a marked reduction in the number of available [3H]prazosin binding sites (Bmax), which persisted even after plasma concentrations of the drug had significantly decreased. bioivt.com

This selectivity profile, with higher affinity for α1A and α1D receptors over α1B receptors, is believed to underlie its functional uroselectivity. nih.govnih.gov The antagonist potency is often expressed as a pA2 or pKB value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher pA2/pKB values indicate greater antagonist potency.

The following table summarizes key findings from preclinical studies on isolated tissues.

Tissue (Species)Predominant Receptor SubtypeParameterValueReference
Rat Aortaα1DpKB10.1 nih.govfda.gov
Human Prostateα1ApKB10.0 nih.govfda.gov
Rat Spleenα1BpKB8.9 - 9.2 nih.govfda.gov
Guinea Pig Liver Membranesα1AKd70 pM researchgate.net
Rabbit Liver Membranesα1AKd140 pM researchgate.net
Rat Liver Membranesα1BKd510 pM researchgate.net

Effects on Smooth Muscle Tone in Preclinical Tissue Models

Tamsulosin, a selective antagonist of alpha-1A and alpha-1D adrenoceptors, demonstrates significant effects on smooth muscle tone across various preclinical tissue models. These receptors are predominant in the human prostate gland, prostatic capsule, prostatic urethra, and bladder. The therapeutic efficacy of tamsulosin in conditions like benign prostatic hyperplasia (BPH) is largely attributed to the relaxation of these smooth muscles.

In functional studies, tamsulosin has shown high affinity as an antagonist at different alpha-1 adrenoceptor subtypes. At the alpha-1D adrenoceptors found in the rat aorta, it acts as a competitive antagonist. Similarly, it functions as a competitive antagonist at the alpha-1B adrenoceptors in the rat spleen and rabbit corpus cavernosum penis, although with a lower affinity compared to the alpha-1D subtype. In tissues where the alpha-1A adrenoceptor is prominent, such as the rat and human vas deferens, tamsulosin acts as an insurmountable antagonist, reducing the maximum response to phenylephrine.

Research on human prostate specimens has identified that tamsulosin can reduce myogenic smooth muscle contractility, a spontaneous component of muscle tone independent of nerve stimulation. This effect was observed to be more pronounced in older patients and those with larger prostate volumes. In a rodent model, administration of tamsulosin led to a reduction in the surface density of smooth muscle fibers in penile tissue.

The selectivity profile of tamsulosin for adrenoceptor subtypes is a key determinant of its action. Studies have demonstrated its selectivity with a rank order of alpha-1D being greater than or equal to alpha-1A, which is greater than alpha-1B. This selectivity contributes to its targeted effects on the smooth muscle of the lower urinary tract.

Summary of Tamsulosin's Effects on Smooth Muscle in Preclinical Models
Tissue ModelReceptor Subtype Predominantly TargetedObserved EffectReference
Rat Aortaα1DCompetitive antagonism
Rat Spleenα1BCompetitive antagonism (lower affinity)
Rabbit Corpus Cavernosum Penisα1BCompetitive antagonism (lower affinity)
Rat & Human Vas Deferensα1AUnsurmountable antagonism
Human Prostateα1AReduction of myogenic contractility
Rat Penile TissueNot specifiedReduced smooth muscle fiber surface density

Investigation of Tamsulosin's Effects on Bladder Physiology in Animal Models

In animal models, tamsulosin has been shown to significantly influence bladder physiology, particularly in conditions mimicking bladder overactivity and outlet obstruction. A key mechanism of action is its ability to increase bladder blood flow. In a rat model of bladder overactivity induced by over-distention, a one-week continuous treatment with tamsulosin increased bladder blood flow after emptying, which resulted in decreased micturition frequency and increased voided volume. This suggests that tamsulosin can ameliorate bladder overactivity by improving blood perfusion.

Studies on conscious rats with bladder outlet obstruction revealed that tamsulosin effectively inhibits spontaneous bladder contractions that occur before micturition (premicturition contractions) in a dose-dependent manner. This inhibitory effect on premicturition contractions was observed in the same dose range that tamsulosin inhibits increases in intraurethral pressure induced by an alpha-1 adrenoceptor agonist.

Further investigations in rats with cyclophosphamide-induced overactive bladder (OAB) demonstrated that tamsulosin treatment suppressed both contraction pressure and time during voiding. In this OAB model, tamsulosin also exerted an inhibitory effect on neuronal activation in the voiding centers of the brain. This indicates that tamsulosin's benefits may extend beyond the local effects in the bladder to involve central neural pathways.

Effects of Tamsulosin on Bladder Physiology in Rodent Models
Animal ModelKey Physiological ParameterEffect of TamsulosinReference
Rat model of bladder over-distentionBladder Blood FlowIncreased
Rat model of bladder over-distentionMicturition FrequencyDecreased
Rat model of bladder over-distentionVoided VolumeIncreased
Rat model with bladder outlet obstructionPremicturition ContractionsInhibited (dose-dependently)
Rat model with cyclophosphamide-induced OABContraction Pressure & TimeSuppressed

Exploration of Tamsulosin's Action on TMEM16A in Animal Models

Recent preclinical research has uncovered a novel mechanism of action for tamsulosin involving the transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel. TMEM16A is identified as a crucial regulator in osteoclast function, making it a potential therapeutic target for osteoporosis.

In a study utilizing a mouse model of ovariectomy (OVX)-induced bone loss, tamsulosin demonstrated significant anti-osteoporotic efficacy. Treatment with tamsulosin effectively alleviated the bone loss induced by the procedure. The mechanism involves tamsulosin binding to an allosteric site on the TMEM16A channel. Specifically, it wedges into a pocket within the extracellular domain of TMEM16A.

This binding does not directly block the ion conduction pore but rather stabilizes the channel in a transient pre-open conformation. While the channel is activated by calcium ions, this stabilized state keeps the pore closed, thereby preventing the permeation of chloride ions (Cl−) and inhibiting the channel's activity. The binding site involves key residues such as R605 and E624 on the α5-α6 loop of the protein. Mutagenesis studies confirmed that altering these residues significantly weakens tamsulosin's inhibitory effect on the TMEM16A current. These findings highlight a previously unknown action of tamsulosin, suggesting its potential for repositioning in diseases like osteoporosis where TMEM16A activity is pathological.

Protein Binding Characteristics and Implications for Drug Disposition

Tamsulosin is characterized by its high degree of binding to plasma proteins, a key factor influencing its pharmacokinetics and disposition. In humans, tamsulosin is approximately 99% bound to plasma proteins. This is significantly higher than in preclinical species such as dogs (around 90%) and rats (around 79%). The primary binding protein for tamsulosin in plasma is alpha-1-acid glycoprotein (B1211001) (AGP). AGP is a high-affinity binding protein that can influence the concentration of bioavailable, or unbound, drug.

A pivotal finding is the substantial difference in the unbound fraction of tamsulosin between plasma and prostate tissue. While the free fraction in human plasma is very low at approximately 0.4%, it is dramatically higher in prostate tissue, at around 59.1%. This leads to a much higher concentration of freely available tamsulosin in the target tissue compared to the systemic circulation. In conscious dogs, studies have also shown that tamsulosin is selectively retained in lower urinary tract tissues, including the prostate and urethra, with concentrations remaining higher than in plasma and arterial tissues at most observation points.

This differential protein binding and tissue retention has significant implications for the drug's disposition and uroselectivity. The high concentration of unbound, active drug at the target site (prostate) relative to the plasma may contribute to its clinical efficacy while minimizing systemic side effects. The extensive protein binding (94% to 99%) also means that methods like dialysis are unlikely to be effective in removing the drug from circulation in case of overdose. The interspecies differences in plasma protein binding are a major contributor to the wide variations observed in the oral clearance of tamsulosin among rats, dogs, and humans.

Plasma Protein Binding of Tamsulosin Across Species
SpeciesPlasma Protein Binding (%)Primary Binding ProteinReference
Human94% - 99%Alpha-1-acid glycoprotein (AGP)
Dog~90%Not specified
Rat~79%Not specified

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Applications Based on Tamsulosin's Diverse Mechanisms

While Tamsulosin (B1681236) is well-established as a selective alpha-1A and alpha-1D adrenoceptor antagonist for the treatment of benign prostatic hyperplasia (BPH), researchers are exploring its potential in other therapeutic areas. drugbank.comnih.govwikipedia.org Its mechanism of relaxing smooth muscle tissue in the prostate and bladder neck has prompted investigations into its utility for other urological conditions. drugbank.comwikipedia.org

Current off-label uses that are being explored more formally include the treatment of ureteral stones, prostatitis, and female voiding dysfunction. drugbank.com The relaxation of ureteric smooth muscle may aid in the passage of kidney stones. consensus.app Further research may uncover additional applications stemming from its primary mechanism of action.

Development of Advanced Analytical Techniques for Tamsulosin and its Metabolites

The accurate and sensitive determination of Tamsulosin and its metabolites in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. A variety of analytical techniques have been developed for this purpose, with ongoing advancements aimed at improving efficiency, sensitivity, and specificity. scispace.comijprajournal.comnih.gov

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of Tamsulosin Hydrochloride. japsonline.com Spectrophotometric methods have also been developed, offering a simpler and more cost-effective approach for routine analysis. nih.gov More advanced and sensitive methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance thin-layer chromatography (HPTLC). sciepub.com

Future developments in this area are likely to focus on the refinement of these techniques to achieve even lower limits of detection and quantification, which is particularly important for metabolite analysis. The development of hyphenated techniques, combining the separation power of chromatography with the specificity of mass spectrometry, will continue to be a key area of research. scispace.com Additionally, there is a trend towards developing more environmentally friendly analytical methods, often referred to as "green analytical chemistry". ijpsjournal.com

Table 1: Comparison of Analytical Techniques for Tamsulosin Sulfonamide

TechniquePrincipleAdvantagesCommon Applications
HPLC Separation based on differential partitioning between a stationary and mobile phase.High resolution, reproducibility, and accuracy.Quantification in bulk drug and formulations, stability studies. japsonline.com
LC-MS/MS Combines the separation of HPLC with the mass analysis of mass spectrometry.High sensitivity and selectivity.Determination in biological fluids, metabolite identification. sciepub.com
HPTLC A planar chromatographic technique with automated sample application and densitometric scanning.Fast, inexpensive, and allows for simultaneous analysis of multiple samples.Purity testing and quantification in pharmaceutical dosage forms. sciepub.com
Spectrophotometry Measures the absorption of light by the analyte.Simple, rapid, and cost-effective.Routine quality control analysis in bulk and formulations. ijprajournal.comnih.gov
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary under the influence of an electric field.High efficiency, small sample volume, and rapid analysis.Potential for enantiomeric separation and impurity profiling. ijpsjournal.com

Innovative Synthetic Strategies for Tamsulosin Analogues

The synthesis of Tamsulosin and its analogues has been an area of active research, with a focus on developing more efficient, stereoselective, and environmentally friendly processes. karlancer.comnih.gov Several synthetic routes have been established, often involving the resolution of enantiomers as a key step. karlancer.com

One innovative approach is the use of chemoenzymatic synthesis. rsc.org This strategy utilizes enzymes, such as lipases, alcohol dehydrogenases, and transaminases, to introduce chirality into key synthetic precursors, leading to the stereoselective production of the desired (R)-enantiomer of Tamsulosin. rsc.org Biocatalytic transamination has been shown to be a particularly effective method for the asymmetric synthesis of the chiral amine intermediate. acs.org

Other modern synthetic strategies for sulfonamides that could be applied to Tamsulosin analogues include:

C-N cross-coupling reactions: Utilizing transition metal catalysts to form the sulfonamide bond. thieme-connect.com

N-H functionalization: Direct modification of the sulfonamide nitrogen. thieme-connect.com

C-H sulfonamidation: A direct approach to introduce the sulfonamide group. thieme-connect.com

Flow-based technology: Continuous manufacturing processes that can improve efficiency and safety. sci-hub.se

The development of novel synthetic methods is crucial for the production of Tamsulosin analogues with potentially improved pharmacological properties. sci-hub.se

Table 2: Overview of Synthetic Strategies for Tamsulosin and its Analogues

StrategyKey FeaturesAdvantages
Classical Synthesis Often involves the reaction of an amine with a sulfonyl chloride and subsequent resolution of enantiomers.Well-established and documented. karlancer.com
Chemoenzymatic Synthesis Employs enzymes for stereoselective transformations.High enantioselectivity, milder reaction conditions. rsc.org
Biocatalytic Transamination Uses transaminases for the asymmetric synthesis of chiral amines.High conversion and enantiomeric excess. acs.org
Continuous Flow Synthesis Reactions are performed in a continuous stream rather than in a batch.Improved efficiency, safety, and scalability. acs.org
Modern Sulfonamide Synthesis Includes methods like C-N cross-coupling and C-H sulfonamidation.Potential for more direct and efficient synthesis of analogues. thieme-connect.com

Computational and Systems Pharmacology Approaches for Comprehensive Understanding

Computational and systems pharmacology are emerging as powerful tools for a more comprehensive understanding of drug action. These in silico approaches can be applied to this compound to elucidate its mechanism of action, predict potential drug interactions, and identify new therapeutic targets.

Molecular modeling studies can provide insights into the binding of Tamsulosin to its target receptors, the alpha-1 adrenoceptors. researchgate.net This can help in understanding the structural basis for its selectivity and in the design of new analogues with improved affinity and selectivity. For instance, modeling has suggested that the sulfonamide nitrogen of tamsulosin interacts with the α-1D adrenoceptor. researchgate.net

While specific computational and systems pharmacology studies on this compound are still emerging, the application of these methods holds great promise for a deeper understanding of its pharmacology and for guiding future drug discovery and development efforts. researchgate.netexcli.de

Regulatory Science and Quality Control for this compound

Ensuring the quality, safety, and efficacy of this compound is a critical aspect of its pharmaceutical development and manufacturing. This involves stringent quality control measures and adherence to regulatory guidelines.

A key aspect of quality control is the identification, characterization, and control of impurities. Impurities can arise during the synthesis, storage, or formulation of the drug product. Regulatory bodies require that impurities be controlled within acceptable limits. The British Pharmacopoeia provides information on Tamsulosin Hydrochloride impurity standards. pharmacopoeia.compharmacopoeia.com

The United States Pharmacopeia (USP) also sets standards for Tamsulosin Hydrochloride, defining its identity, strength, quality, and purity. usp.org These pharmacopeial standards are essential for ensuring the consistency and quality of the drug product.

Table 3: Known Impurities of Tamsulosin

Impurity NameChemical Name
Tamsulosin Impurity B5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide
Tamsulosin Impurity D2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl] benzenesulfonamide
Tamsulosin Impurity H(2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine
-3-(3'-sulfonamide-4-methoxyphenyl)propan-2-one
-2-(phenylethylamino)-3-(3'-sulfonamide-4-methoxyphenyl)propane)
Source: British Pharmacopoeia pharmacopoeia.com

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